molecular formula C18H20N6O2 B2867659 6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 887215-24-9

6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2867659
CAS No.: 887215-24-9
M. Wt: 352.398
InChI Key: FWHJMZNMZWPIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity . They are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Design and Synthesis of Novel Compounds

Research efforts have been directed towards designing and synthesizing novel compounds with potential herbicidal, antimicrobial, and antitumor activities. For instance, the study by Wang et al. (2006) involved the design, synthesis, and biological evaluation of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, which showed moderate herbicidal activity against rape. The synthesis of intermediates, such as 1-(azepan-2-ylidene)-2-(2-chloropyrimidin-4-yl)-hydrazine, was also explored, highlighting the challenges and optimizations in the synthesis process (Wang et al., 2006).

Biological Evaluation and Activity Screening

Further research has been conducted on the biological evaluation of synthesized compounds for their potential as antimicrobial and antitumor agents. For example, Demchenko et al. (2021) developed methods for synthesizing 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and studied their antimicrobial activity against strains of gram-positive and gram-negative bacteria as well as yeast fungi. This study found certain derivatives with significant antimicrobial activity, indicating the potential for new antimicrobial drugs based on these compounds (Demchenko et al., 2021).

Future Directions

The field of pyrido[2,3-d]pyrimidines is rapidly growing due to their broad spectrum of biological activity . Future research may focus on developing new synthetic methods, exploring their biological activity, and optimizing their properties for therapeutic use .

Properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c25-15(22-10-6-1-2-7-11-22)12-23-13-19-17-16(18(23)26)20-21-24(17)14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHJMZNMZWPIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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